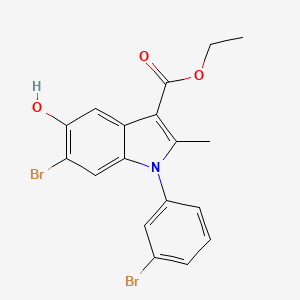
ethyl 6-bromo-1-(3-bromophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-bromo-1-(3-bromophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This particular compound is characterized by the presence of bromine atoms at the 6 and 3 positions, a hydroxyl group at the 5 position, and an ethyl ester group at the 3-carboxylate position. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
The synthesis of ethyl 6-bromo-1-(3-bromophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Bromination: The starting material, 2-methylindole, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce bromine atoms at the 6 and 3 positions.
Hydroxylation: The brominated intermediate is then subjected to hydroxylation to introduce a hydroxyl group at the 5 position. This can be achieved using reagents such as hydrogen peroxide (H₂O₂) or other oxidizing agents.
Esterification: The final step involves esterification of the carboxylic acid group at the 3 position with ethanol in the presence of a catalyst such as sulfuric acid (H₂SO₄) to form the ethyl ester.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
Ethyl 6-bromo-1-(3-bromophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 6 and 3 positions can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The hydroxyl group at the 5 position can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO₃) or potassium permanganate (KMnO₄).
Reduction: The compound can undergo reduction reactions to remove the bromine atoms or reduce the carbonyl group formed from oxidation.
Common reagents and conditions used in these reactions include palladium catalysts for substitution reactions, and strong oxidizing or reducing agents for oxidation and reduction reactions, respectively. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 6-bromo-1-(3-bromophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. Its indole core structure is a common motif in many biologically active compounds, including anticancer, anti-inflammatory, and antimicrobial agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and molecular targets. Its brominated structure may interact with specific enzymes or receptors, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of ethyl 6-bromo-1-(3-bromophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and hydroxyl group may form hydrogen bonds or halogen bonds with specific amino acid residues in the active site of enzymes, modulating their activity. The indole core structure may also interact with aromatic residues through π-π stacking interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 6-bromo-1-(3-bromophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate can be compared with other similar compounds, such as:
6-Bromo-1-(3-bromophenyl)-2-methyl-1H-indole-3-carboxylic acid: Lacks the ethyl ester group, which may affect its solubility and reactivity.
1-(3-Bromophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate: Lacks the bromine atom at the 6 position, which may influence its chemical reactivity and biological activity.
Ethyl 1-(3-bromophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate: Lacks the bromine atom at the 6 position, similar to the previous compound, but retains the ethyl ester group.
The presence of bromine atoms and the ethyl ester group in this compound makes it unique in terms of its chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C18H15Br2NO3 |
|---|---|
Molecular Weight |
453.1 g/mol |
IUPAC Name |
ethyl 6-bromo-1-(3-bromophenyl)-5-hydroxy-2-methylindole-3-carboxylate |
InChI |
InChI=1S/C18H15Br2NO3/c1-3-24-18(23)17-10(2)21(12-6-4-5-11(19)7-12)15-9-14(20)16(22)8-13(15)17/h4-9,22H,3H2,1-2H3 |
InChI Key |
VYWRQMIWBPFULO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C3=CC(=CC=C3)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















